(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL is an organic compound classified as an amino alcohol. It possesses a chiral center at the third carbon, contributing to its optical activity. The compound features both an amino group and a hydroxyl group, which allows it to participate in various chemical reactions, making it a significant intermediate in organic synthesis. Its molecular formula is , with a molecular weight of approximately 219.30 g/mol.
The synthesis of (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL can be achieved through several methods:
The molecular structure of (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.30 g/mol |
| IUPAC Name | (3R)-3-amino-3-[4-(tert-butyl)phenyl]propan-1-ol |
| InChI | InChI=1S/C13H19NO/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-15/h3-6,10,13,15H,7-9,14H2,1-2H3/t13-/m1/s1 |
| InChI Key | HLAQDBXAZQWHPF-CYBMUJFWSA-N |
| SMILES | CC(C)CC1=CC=C(C=C1)C(CCO)N |
(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL can undergo various chemical reactions due to its functional groups:
These reactions allow for the exploration of structural modifications that can lead to new compounds with diverse pharmacological activities.
The mechanism of action for (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL is not fully elucidated but preliminary studies suggest interactions with neurotransmitter receptors. This interaction may influence pathways related to mood and cognition, indicating potential therapeutic effects.
The physical properties of (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL include:
The chemical properties encompass:
| Property | Value |
|---|---|
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in polar solvents |
These properties contribute to its behavior in various chemical environments and applications.
(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL has several scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: